molecular formula C15H16N2O5S B2449497 Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate CAS No. 185105-95-7

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate

Cat. No. B2449497
CAS RN: 185105-95-7
M. Wt: 336.36
InChI Key: WLQDTBDHAVNKQJ-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate is a chemical compound with the linear formula C18H21NO5S . It has a molecular weight of 363.436 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Structural Characterization and Chemical Properties

  • The structural elucidation of thiazole derivatives, including ethyl 2-aminothiazole carboxylates, has been detailed through crystallography, showcasing the potential for hydrogen bonding and dimer formation in these compounds (Lynch & Mcclenaghan, 2004). Such studies are crucial for understanding the reactivity and interactions of these molecules in various chemical contexts.

Synthetic Applications and Methodologies

  • Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate derivatives have been synthesized for various purposes, including the development of antimicrobial agents. For instance, the synthesis and characterization of thiazolidin-thiophene carboxylate derivatives, exploring their antimicrobial activity, underscores the compound's relevance in creating new antimicrobial agents (Spoorthy et al., 2021).

Biological Activities and Pharmacological Potential

  • Research into thiazole and thiophene derivatives has highlighted significant antimicrobial and anticancer activities, illustrating the therapeutic potential of these compounds. Various studies have synthesized and evaluated thiazolo[4,5-d]pyrimidines and related structures for their antimicrobial properties, offering insights into the design of new drugs with improved efficacy against resistant strains of bacteria and cancer cells (Balkan et al., 2001).

Anticancer Studies

  • The development and evaluation of ethyl 2-aminothiazole derivatives for their anticancer activity, particularly against breast cancer, have been reported. These studies often involve multicomponent syntheses leading to compounds with promising antiproliferative effects, demonstrating the compound's role in the discovery of new anticancer therapeutics (Gad et al., 2020).

Safety and Hazards

As for the safety and hazards of Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate, Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, users must assume responsibility to confirm product identity and/or purity .

Future Directions

The future directions of research involving Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate are not clear at this time. As it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich , it may have potential applications in various fields of research.

properties

IUPAC Name

ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQDTBDHAVNKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 100 ml of methylene chloride, 21.3 g of 2-amino-4-ethoxycarbonyl-1,3-thiazole was suspended, followed by the addition of 24.8 g of 3,4-dimethoxybenzoyl chloride, 25.3 g of triethylamine and 0.15 g of 4-dimethylaminopyridine. The resulting mixture was refluxed for 2 hours. After the reaction mixture was allowed to cool down, methylene chloride was distilled off under reduced pressure. To the residue, 1000 ml of water was added. Crystals so precipitated were collected by filtration and then recrystallized from ethanol, whereby 30.3 g of the title compound was obtained. Yield: 73%.
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step Two
Quantity
25.3 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
73%

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